(2-ethyl-6-methylphenyl)methanol
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Overview
Description
(2-ethyl-6-methylphenyl)methanol, also known as 2-ethyl-6-methylbenzenemethanol, is an organic compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring substituted with ethyl and methyl groups at the 2 and 6 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-6-methylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding aldehyde, (2-ethyl-6-methylphenyl)aldehyde, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure . This method offers high yield and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2-ethyl-6-methylphenyl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed
Scientific Research Applications
(2-ethyl-6-methylphenyl)methanol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-ethyl-6-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- (2-ethylphenyl)methanol
- (2-methylphenyl)methanol
- (2,6-dimethylphenyl)methanol
Uniqueness
(2-ethyl-6-methylphenyl)methanol is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity compared to other similar compounds . This unique substitution pattern can result in distinct physical and chemical properties, making it valuable for specific applications .
Properties
CAS No. |
106976-43-6 |
---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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